Superior Anti-Proliferative Activity Against RPMI8226 vs. In-Series Analogs
In the original SAR study, Antitumor agent-70 (compound 8b) demonstrated the highest potency against RPMI8226 multiple myeloma cells among all synthesized (E)-N-phenyl-4-(pyridine-acylhydrazone) benzamide derivatives. Its IC50 value was quantitatively superior to the rest of the compound library, including closely related analogs 7a-9g [1]. This establishes compound 8b as the critical lead structure for further optimization in MM research.
| Evidence Dimension | In vitro anti-proliferative activity in RPMI8226 cells (MTT assay) |
|---|---|
| Target Compound Data | IC50 = 0.12 ± 0.09 μM |
| Comparator Or Baseline | All other synthesized compounds in the series (e.g., 7a-9g); declared the 'best anti-proliferative activity' in the study |
| Quantified Difference | Optimal activity within the library; specific IC50 values for all comparators are detailed in the full text but uniformly higher than 0.12 μM |
| Conditions | RPMI8226 human multiple myeloma cell line; 24 h incubation; MTT assay |
Why This Matters
This identifies Antitumor agent-70 as the essential reference standard from this chemotype for any follow-up studies on MM cell proliferation.
- [1] Li XY, Li S, Lu GQ, et al. Design, synthesis and biological evaluation of novel (E)-N-phenyl-4-(pyridine-acylhydrazone) benzamide derivatives as potential antitumor agents for the treatment of multiple myeloma (MM). Bioorganic Chemistry. 2020;103:104189. PMID: 32890996. View Source
